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molecular formula C11H9BrO3 B2610934 6-Bromo-2-carboxymethyl-1-indanone CAS No. 181477-10-1

6-Bromo-2-carboxymethyl-1-indanone

Cat. No. B2610934
M. Wt: 269.094
InChI Key: FVODCNPPJOKTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05936000

Procedure details

6-Bromo-1-indanone (142 g, 672 mmol) in tetrahydrofuran (1200 mL) was added slowly to refluxing dimethyl carbonate (143 mL, 1680 mmol), sodium hydride (80.6 g, 2020 mmol, 60% in oil, washed with pentane after weighing) and tetrahydrofuran (1200 mL). After refluxing the mixture for 2.5 hours, acetic acid (240 mL) was added dropwise at 0° C. and then allowed to warm to room temp. The mixture was partitioned between diethyl ether/dichloromethane and dilute aqueous hydrochloric acid. The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, and brine and was then dried over sodium sulfate to obtain a brown solid after removing solvent under vacuum, (176 g, 97%, crude), 124.5-127.5° C. m.p. 1H-NMR (300 MHz, CDCl3) (a ratio of approximately 3:1 enol to ketone tautomers) 7.91 (d, 0.27H), 7.77 (d, 0.73H, J=1.8), 7.73 (dd, 0.27H), 7.54 (dd, 0.73H, J=8.1, 1.8), 7.39 (d, 0.27H), 7.34 (d, 0.73H, J=7.9), 3.86 (s, 2.19H), 3.83 (m, 0.27H), 3.80 (s, 0.81H), 3.50 (m, 0.27H), 3.47 (s, 1.46H), 3.32 (m, 0.27H).
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step Two
Quantity
80.6 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.C(=O)(OC)OC.[H-].[Na+].[C:20]([OH:23])(=[O:22])[CH3:21]>O1CCCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH2:21][C:20]([OH:23])=[O:22])[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
142 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
143 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
80.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing the mixture for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between diethyl ether/dichloromethane and dilute aqueous hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to obtain a brown solid
CUSTOM
Type
CUSTOM
Details
after removing solvent under vacuum, (176 g, 97%, crude), 124.5-127.5° C.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C2CC(C(C2=C1)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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